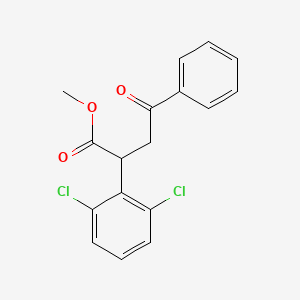

![molecular formula C19H21F3N2O2 B2704361 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea CAS No. 1286714-34-8](/img/structure/B2704361.png)

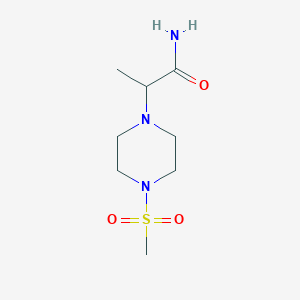

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Urea derivatives have been synthesized and studied for their role as neuropeptide Y5 (NPY5) receptor antagonists. These compounds have shown promising in vitro potency and functional activity as antagonists, suggesting potential applications in treating conditions associated with the NPY5 receptor (Fotsch et al., 2001).

Urea-Fluoride Interaction

Research on the interaction between urea and fluoride has led to insights into the nature of urea-fluoride interactions, including hydrogen bonding and proton transfer phenomena. These findings have implications for understanding the chemical behavior of urea derivatives in various contexts (Boiocchi et al., 2004).

Anticancer Activity

Urea derivatives have been evaluated for their potential anticancer activity. Studies have focused on the synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents, showing some compounds exhibit cytotoxicity against human adenocarcinoma cells (Gaudreault et al., 1988).

Inhibition of Translation Initiation

Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, inhibiting cancer cell proliferation. This suggests a potential application of urea derivatives in cancer treatment by targeting translation initiation (Denoyelle et al., 2012).

Metabolism and Pharmacoproteomics

Urea derivatives have also been explored for their pharmacoproteomics and metabolism, providing insights into their biological effects and potential therapeutic applications. This includes studies on compounds like 4-phenylbutyrate and its effects on cystic fibrosis bronchial epithelial cells (Singh et al., 2006).

properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O2/c1-18(26,12-11-14-5-3-2-4-6-14)13-23-17(25)24-16-9-7-15(8-10-16)19(20,21)22/h2-10,26H,11-13H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVNDNOHFZQWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

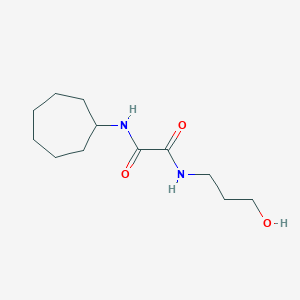

![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)

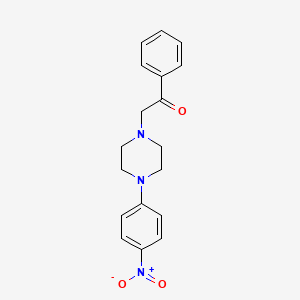

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2704290.png)

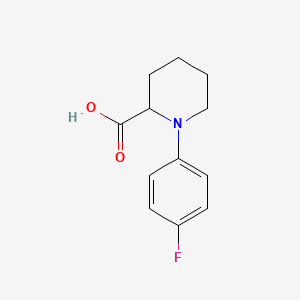

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)

![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)